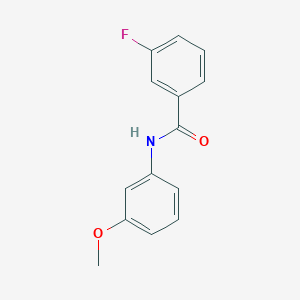
4-chloro-N-1-naphthyl-3-nitrobenzamide
Description
4-Chloro-N-1-naphthyl-3-nitrobenzamide is a compound of interest due to its unique chemical structure and potential applications in various fields, including material science and pharmaceuticals. The compound's synthesis, molecular structure, and properties have been the subject of various studies to explore its utility further.
Synthesis Analysis
The synthesis of similar compounds involves detailed organic synthesis techniques, including the use of NMR, MS, and IR spectroscopy for characterization. For example, a related compound, 4-Chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide, was synthesized and characterized by such methods, indicating a complex synthesis route that likely applies to 4-chloro-N-1-naphthyl-3-nitrobenzamide as well (He et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds similar to 4-chloro-N-1-naphthyl-3-nitrobenzamide has been determined using X-ray diffraction methods, revealing detailed insights into their crystal structures and molecular conformations. For instance, studies have shown that these compounds adopt specific space groups and exhibit pi-pi conjugation and hydrogen bonding interactions, which are crucial for their stability and properties (He et al., 2014).
Chemical Reactions and Properties
The chemical reactions and properties of 4-chloro-N-1-naphthyl-3-nitrobenzamide and related compounds often involve their reactivity towards various reagents and conditions, impacting their potential applications. For example, N-chloro-N-methoxy-4-nitrobenzamide, a compound with a similar nitro and chloro substitution pattern, exhibits selective formation of derivatives upon reaction with different nucleophiles, highlighting the reactive nature of the nitro group in these compounds (Shtamburg et al., 2012).
properties
IUPAC Name |
4-chloro-N-naphthalen-1-yl-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O3/c18-14-9-8-12(10-16(14)20(22)23)17(21)19-15-7-3-5-11-4-1-2-6-13(11)15/h1-10H,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUUMOUZFNOINO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-3-nitro-N-(naphthalen-1-yl)-benzamide | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R*,4S*)-4-cyclopropyl-1-{[2-methyl-5-(3-methylisoxazol-5-yl)-3-thienyl]sulfonyl}pyrrolidin-3-amine](/img/structure/B5675992.png)

![N-methyl-N-[(4-phenyl-1,3-thiazol-2-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5676001.png)

![[3-(cyclopropylmethyl)-1-(2,3-difluoro-4-methoxybenzoyl)-3-piperidinyl]methanol](/img/structure/B5676013.png)
![(4S*)-4-hydroxy-4-(methoxymethyl)-3,3-dimethyl-N-[4-(methylthio)phenyl]piperidine-1-carboxamide](/img/structure/B5676019.png)
![3-(2-oxo-2-phenylethyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5676031.png)

![8-[(3,5-dimethyl-1-benzofuran-2-yl)methyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5676040.png)

acetic acid](/img/structure/B5676053.png)
![N,N-dimethyl-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinecarboxamide](/img/structure/B5676054.png)
![2-(3-methoxypropyl)-8-(morpholin-4-ylacetyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5676060.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-methylbenzamide](/img/structure/B5676064.png)